molecular formula C9H12O4 B14686889 3-Furancarboxylic acid, 5-(methoxymethyl)-2-methyl-, methyl ester CAS No. 35340-00-2

3-Furancarboxylic acid, 5-(methoxymethyl)-2-methyl-, methyl ester

Cat. No.: B14686889
CAS No.: 35340-00-2
M. Wt: 184.19 g/mol
InChI Key: ZCQGGOXWBNYZOC-UHFFFAOYSA-N
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Description

3-Furancarboxylic acid, 5-(methoxymethyl)-2-methyl-, methyl ester is an organic compound with a complex structure that includes a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, 5-(methoxymethyl)-2-methyl-, methyl ester typically involves the esterification of 3-Furancarboxylic acid derivatives. The reaction conditions often include the use of methanol and an acid catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, 5-(methoxymethyl)-2-methyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Furancarboxylic acid, 5-(methoxymethyl)-2-methyl-, methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, 5-(methoxymethyl)-2-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Furancarboxylic acid, methyl ester
  • 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester

Uniqueness

3-Furancarboxylic acid, 5-(methoxymethyl)-2-methyl-, methyl ester is unique due to its specific structural features, such as the methoxymethyl and methyl groups attached to the furan ring. These structural elements confer distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

35340-00-2

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 5-(methoxymethyl)-2-methylfuran-3-carboxylate

InChI

InChI=1S/C9H12O4/c1-6-8(9(10)12-3)4-7(13-6)5-11-2/h4H,5H2,1-3H3

InChI Key

ZCQGGOXWBNYZOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)COC)C(=O)OC

Origin of Product

United States

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